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molecular formula C19H15FN2O B2428686 3-(4-Fluorophenyl)-1,1-diphenylurea CAS No. 1826-81-9

3-(4-Fluorophenyl)-1,1-diphenylurea

Cat. No. B2428686
M. Wt: 306.34
InChI Key: JOTQCMDFFHNYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664293B2

Procedure details

To a solution of 4-fluoroaniline (0.2 g) in dichlbromethane (10 ml) were added in turn pyridine (0.19 ml) and diphenylcarbamoyl chloride (0.417 g) at 0° C. The mixture was allowed to warm to ambient temperature and stirred for 10 hours, and to the mixture was added N,N-dimethylaminopyridine (0.22 g), and the mixture was allowed to stir for another 1 hour. The reaction mixture was taken up into a mixture of water and ethyl acetate. The separated organic layer was washed in turn with hydrochloric acid (1N), aqueous sodium hydrogen carbonate and brine, and dried over magnesium sulfate. Evaporation under reduced pressure gave a residue, which was triturated with diisopropyl ether to give N,N-diphenyl-N′-4-fluorophenylurea (0.384 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.417 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.N1C=CC=CC=1.[C:15]1([N:21]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:22](Cl)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>C(OCC)(=O)C>[C:15]1([N:21]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:22]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=2)=[O:23])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.19 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.417 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)Cl)C1=CC=CC=C1
Step Two
Name
N,N-dimethylaminopyridine
Quantity
0.22 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for another 1 hour
Duration
1 h
WASH
Type
WASH
Details
The separated organic layer was washed in turn with hydrochloric acid (1N), aqueous sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was triturated with diisopropyl ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(=O)NC1=CC=C(C=C1)F)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.384 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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